2-[(2,5-dimethylbenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(2,5-dimethylbenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a benzothieno[2,3-d]pyrimidine core, a furan-2-ylmethyl group, and a 2,5-dimethylbenzylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route can be outlined as follows:
Formation of the Benzothieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the benzothieno[2,3-d]pyrimidine core.
Introduction of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group is introduced via a nucleophilic substitution reaction, where a suitable furan derivative reacts with the benzothieno[2,3-d]pyrimidine intermediate.
Attachment of the 2,5-Dimethylbenzylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-dimethylbenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur atom to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the furan ring or the benzothieno[2,3-d]pyrimidine core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the furan ring or the benzothieno[2,3-d]pyrimidine core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(2,5-dimethylbenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Possible applications in materials science for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is not well-documented. based on its structure, it may interact with various molecular targets, including enzymes and receptors. The compound’s sulfur and nitrogen atoms could facilitate binding to metal ions or active sites in proteins, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2,5-dimethylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one .
- **2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one .
Uniqueness
The presence of the furan-2-ylmethyl group in 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one distinguishes it from similar compounds. This group may impart unique electronic and steric properties, potentially enhancing the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C24H24N2O2S2 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H24N2O2S2/c1-15-9-10-16(2)17(12-15)14-29-24-25-22-21(19-7-3-4-8-20(19)30-22)23(27)26(24)13-18-6-5-11-28-18/h5-6,9-12H,3-4,7-8,13-14H2,1-2H3 |
InChI Key |
BKHCKQPGLNCPEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5 |
Origin of Product |
United States |
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